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Compound of Interest

Compound Name: 5-Bromo-2-chloropyridin-3-OL

Cat. No.: B1340272 Get Quote

A comprehensive guide for researchers and drug development professionals on the X-ray

crystal structures of 5-Bromo-2-chloropyridin-3-ol analogs and other pyridine derivatives.

This report provides a comparative analysis of their crystallographic data, detailed experimental

methodologies, and visual representations of their molecular and synthetic frameworks.

While the precise X-ray crystal structure of 5-Bromo-2-chloropyridin-3-ol remains elusive in

publicly accessible databases, a thorough examination of related substituted pyridin-3-ol and

pyridine derivatives provides valuable insights into the structural characteristics of this

important class of compounds. This guide offers a comparative overview of the crystallographic

data for several analogous structures, shedding light on the influence of substituent groups on

their solid-state architecture. The information presented herein is crucial for understanding

structure-activity relationships and for the rational design of novel therapeutic agents.

Comparative Crystallographic Data
To facilitate a clear comparison, the following table summarizes the key crystallographic

parameters of three distinct pyridine derivatives for which single-crystal X-ray data is available.

These compounds, while not direct derivatives of 5-Bromo-2-chloropyridin-3-ol, share the

core pyridine scaffold and offer a basis for structural comparison.
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Parameter

N'-(Pyridin-3-
ylmethylene)benze
nesulfonohydrazid
e[1]

4-[(Pyridin-3-
yl)diazenyl]morpho
line[2][3]

1-[(Pyridin-3-
yl)diazenyl]-1,2,3,4-
tetrahydroquinolin
e[2][3]

Chemical Formula C12H11N3O2S C9H12N4O C14H14N4

Crystal System Monoclinic Monoclinic Monoclinic

Space Group P2(1)/c P21/c P21/n

a (Å) 9.7547(4) - -

b (Å) 9.8108(4) - -

c (Å) 13.1130(5) - -

α (°) 90 - -

β (°) 109.038(2) - -

γ (°) 90 - -

Volume (Å³) 1186.29(8) - -

Z 4 - -

Calculated Density

(g/cm³)
1.463 - -

R-factor (R1) 0.0345 - -

wR2 0.0914 - -

Note: Detailed unit cell parameters for 4-[(Pyridin-3-yl)diazenyl]morpholine and 1-[(Pyridin-3-

yl)diazenyl]-1,2,3,4-tetrahydroquinoline were not explicitly provided in the search results.

Experimental Protocols
The successful crystallization and subsequent X-ray diffraction analysis are paramount for

elucidating the three-dimensional structure of a compound. Below are the methodologies

employed for the synthesis and crystallization of the compared pyridine derivatives.
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Synthesis of N'-(Pyridin-3-ylmethylene)benzenesulfonohydrazide:

This compound was synthesized and characterized by elemental analysis, IR, Mass, 1H NMR,

and 13C NMR spectroscopy, in addition to single-crystal X-ray determination.[1] The synthesis

involved the reaction of benzenesulfonohydrazide with 3-pyridinecarboxaldehyde. The resulting

product was then recrystallized to obtain single crystals suitable for X-ray diffraction.

Synthesis of 4-[(Pyridin-3-yl)diazenyl]morpholine and 1-[(Pyridin-3-yl)diazenyl]-1,2,3,4-

tetrahydroquinoline:

These triazene derivatives were synthesized through the diazotization of 3-aminopyridine,

followed by a coupling reaction with either morpholine or 1,2,3,4-tetrahydroquinoline.[2][3] The

crude products were purified by recrystallization from ethanol to yield orange single crystals.[2]

The structures were confirmed by 1H NMR, 13C NMR, IR, mass spectrometry, and single-

crystal X-ray diffraction.[3]

General Single-Crystal X-ray Diffraction Protocol:

While specific instrument parameters may vary, a general workflow for single-crystal X-ray

diffraction analysis is outlined below. This process is fundamental to obtaining the

crystallographic data presented in this guide.

Synthesis & Crystallization X-ray Diffraction Analysis Structure Solution & Refinement

Chemical Synthesis Purification Single Crystal Growth Crystal Mounting Data Collection (Diffractometer) Data Processing & Reduction Structure Solution (e.g., Direct Methods) Structure Refinement (e.g., Least-Squares) Validation & Analysis
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Caption: General workflow for single-crystal X-ray diffraction analysis.

Molecular Structures and Synthetic Pathways
Visualizing the molecular structures and their synthetic origins is crucial for a deeper

understanding. The following diagrams, generated using the DOT language, illustrate these

aspects for the compared pyridine derivatives.
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Molecular Structure of N'-(Pyridin-3-ylmethylene)benzenesulfonohydrazide:
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Caption: Molecular structure of N'-(Pyridin-3-ylmethylene)benzenesulfonohydrazide.

Synthetic Pathway for Triazene Derivatives:

3-Aminopyridine Diazonium Salt
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Caption: General synthetic pathway for the compared triazene derivatives.

In conclusion, while the crystal structure of 5-Bromo-2-chloropyridin-3-ol is not currently

available, the analysis of related pyridine derivatives provides a foundational understanding of

the structural possibilities within this chemical space. The presented data and protocols serve

as a valuable resource for researchers engaged in the synthesis and structural characterization

of novel pyridine-based compounds for drug discovery and development. Further research is

warranted to crystallize and structurally elucidate 5-Bromo-2-chloropyridin-3-ol and its direct

derivatives to expand our knowledge of their solid-state properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Unraveling the Structural Landscape of Pyridin-3-OL
Derivatives: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1340272#x-ray-crystal-structure-of-5-bromo-2-
chloropyridin-3-ol-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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